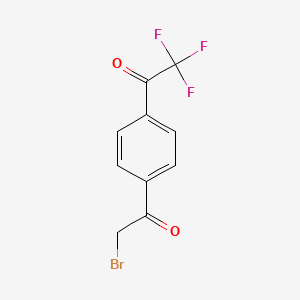
4-(Trifluoroacetyl)phenacyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Trifluoroacetyl)phenacyl bromide” is an organic compound . It is a derivative of phenacyl bromide, which is a good, inexpensive, versatile, and efficient intermediate for the synthesis of various materials .
Synthesis Analysis
Phenacyl bromide analogs, including “this compound”, have been used as versatile organic intermediates for the synthesis of heterocyclic compounds via multicomponent reactions . These reactions have been provided with significant advantages in saving time and energy and a friendly organic and medicinal chemistry environment .Molecular Structure Analysis
The molecular formula of “this compound” is C9H6BrF3O . The molecular weight is 267.04 .Chemical Reactions Analysis
Phenacyl bromides, including “this compound”, have been applied and considered a significant, sustainable, and excellent component in synthetic protocols of heterocyclic compounds and pharmaceutical agents . They are frequently used as a starting material in synthesizing these compounds .Physical And Chemical Properties Analysis
“this compound” is a white powder or crystal . It has a melting point of 45 °C and a predicted boiling point of 264.2±40.0 °C . The predicted density is 1.592±0.06 g/cm3 .Scientific Research Applications
Synthesis and Characterization in Organic Chemistry
4-(Trifluoroacetyl)phenacyl bromide has been utilized extensively in the synthesis of various heterocyclic compounds, showcasing its versatility as a building block in synthetic organic chemistry. This compound plays a pivotal role in the development of biologically significant heterocyclic structures and other industrially important scaffolds. Recent advances have leveraged phenacyl bromide precursors for the efficient synthesis of a wide range of five- and six-membered heterocyclic compounds, as well as fused heterocyclic compounds, through one-pot multicomponent reactions (Vekariya et al., 2018).
Safety and Hazards
“4-(Trifluoroacetyl)phenacyl bromide” can cause severe skin burns and eye damage . It is recommended to not breathe dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection . In case of exposure, immediately call a POISON CENTER or doctor/physician .
Future Directions
Phenacyl bromide analogs, including “4-(Trifluoroacetyl)phenacyl bromide”, have been explored for the synthesis of various materials due to the increased interest in heterocyclic compounds over the past decade . The scientific community, especially the chemical community, is called upon to provide solutions, either by synthesizing drugs or by producing existing drugs faster so shortages will not occur . Therefore, the future directions of “this compound” could be in the development of new methods to make various biologically important heterocyclic scaffolds .
Mechanism of Action
Target of Action
4-(Trifluoroacetyl)phenacyl bromide is a versatile organic intermediate used in the synthesis of heterocyclic compounds . It is primarily targeted towards the creation of these compounds, which have a wide range of applications in pharmaceutical and organic chemistry .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, it has been used as a starting material in the synthesis of heterocyclic compounds via multicomponent reactions . The exact mode of action can vary depending on the specific reaction and the other compounds involved.
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary depending on the specific reaction it is involved in. As an intermediate, it plays a crucial role in the synthesis of various heterocyclic compounds . These compounds can then interact with various biochemical pathways, depending on their specific structures and properties.
Result of Action
The primary result of the action of this compound is the synthesis of various heterocyclic compounds . These compounds have a wide range of potential effects at the molecular and cellular level, depending on their specific structures and properties.
Properties
IUPAC Name |
1-[4-(2-bromoacetyl)phenyl]-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3O2/c11-5-8(15)6-1-3-7(4-2-6)9(16)10(12,13)14/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZXFFWUMWFTRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2,4-Difluorophenyl)pyrrolidin-3-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2778318.png)
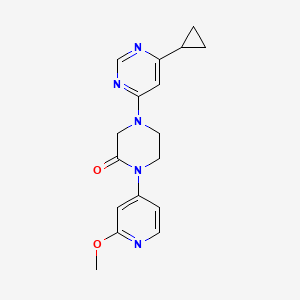
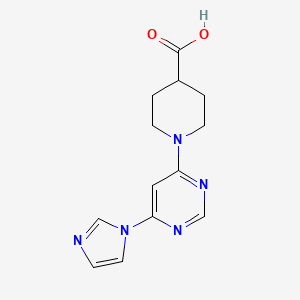
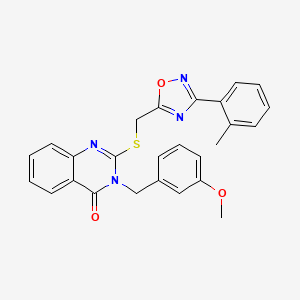
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2778323.png)
![N-(3-fluorophenyl)-2-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2778325.png)
![N-[(2-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)

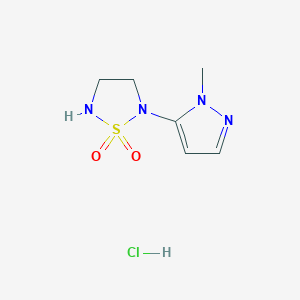

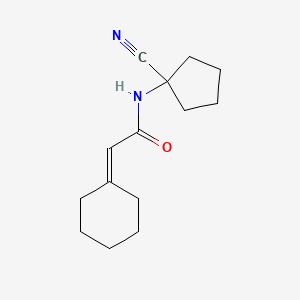
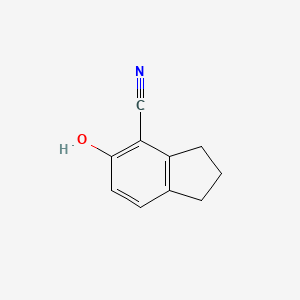
![13-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-2,3-dimethoxy-5,6,13,13a-tetrahydroisoquinolino[2,1-b]isoquinolin-8-one](/img/structure/B2778337.png)
![Tert-butyl 4-[2-(2-aminophenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B2778338.png)
